Oseltamivir Impurity 50
Description
Standardized Naming Conventions for Oseltamivir (B103847) Impurities
The naming of oseltamivir impurities often follows a combination of trivial names, systematic chemical names (IUPAC), and designations assigned by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These pharmacopoeias list and provide reference standards for known impurities to ensure consistent quality control across different manufacturers. Impurities are often designated with a letter or number, such as "Oseltamivir Impurity A," "Oseltamivir Related Compound B," or, in this case, "Oseltamivir Impurity 50."
Categorization of Impurities based on Origin
Impurities in a drug substance can arise from various sources throughout the manufacturing process and the product's shelf life. They are generally classified into three main categories: process-related impurities, degradation products, and excipient interaction products.
Process-related impurities are substances that are formed as by-products during the synthesis of the API. These can include unreacted starting materials, intermediates, reagents, and products of side reactions. The stereochemistry of the manufacturing process plays a crucial role, as different stereoisomers of the desired molecule can be formed. wikipedia.orgnih.govrsc.orgscilit.com These isomers, while having the same molecular formula and connectivity, may differ in their three-dimensional arrangement and can have different pharmacological and toxicological properties.
A patent for the preparation of oseltamivir chiral impurities outlines a synthetic route that can lead to the formation of various stereoisomers. google.com The process involves multiple steps where the stereochemistry can be altered, leading to the generation of diastereomers or enantiomers of the active ingredient. google.com
Degradation products result from the chemical breakdown of the API over time due to factors such as exposure to light, heat, moisture, or reactive excipients. nmims.edu Forced degradation studies, where the drug substance is subjected to stress conditions like acidic, basic, and oxidative environments, are conducted to identify potential degradation products and establish the stability of the drug. nmims.eduresearchgate.netnih.gov For oseltamivir, studies have shown that it can degrade under acidic and alkaline conditions, leading to the formation of various degradation products. nmims.eduresearchgate.net
These impurities arise from the reaction of the API with excipients, the inactive ingredients in a drug formulation. Such interactions can lead to the formation of new chemical entities, potentially impacting the product's quality and safety. The commercially available oral suspension of oseltamivir contains sorbitol and saccharin (B28170) sodium, which could potentially interact with the active ingredient. nih.gov
Structure
3D Structure
Properties
CAS No. |
651324-06-0 |
|---|---|
Molecular Formula |
C24H42N2O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21+,22+/m0/s1 |
InChI Key |
NTHKNTJHXNPWDJ-BHDDXSALSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Origin of Product |
United States |
Oseltamivir Impurity 50: Context Within Oseltamivir Impurity Landscape
Oseltamivir (B103847) Impurity 50 has been identified as a stereoisomer of oseltamivir, with the chemical name Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate .
Given that Oseltamivir Impurity 50 is a stereoisomer of the active oseltamivir molecule, it is classified as a process-related impurity . Its formation is directly linked to the synthetic route of oseltamivir, where the control of stereochemistry is critical. wikipedia.org The synthesis of oseltamivir involves multiple chiral centers, and slight variations in reaction conditions or the use of non-stereospecific reagents can lead to the formation of undesired stereoisomers. wikipedia.orggoogle.com
The presence of stereoisomeric impurities like Impurity 50 necessitates the development of highly specific analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to separate and quantify them effectively. The control of such impurities is crucial as different stereoisomers can exhibit different pharmacological activities and toxicity profiles.
Below are interactive data tables summarizing known process-related and degradation-related impurities of Oseltamivir, providing a broader context for understanding the significance of Impurity 50.
Interactive Data Table: Oseltamivir Process-Related Impurities
| Impurity Name | Chemical Name | Origin |
|---|---|---|
| This compound | Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | Stereoisomer formed during synthesis |
| Oseltamivir Impurity G | (3S,4R,5S)-isomer of Oseltamivir | Stereoisomer formed during synthesis nih.gov |
| Oseltamivir Enantiomeric Impurity | (3S,4S,5R)-Oseltamivir | Enantiomer formed during synthesis |
Interactive Data Table: Oseltamivir Degradation Products
| Degradation Product | Formation Condition | Origin |
|---|---|---|
| Oseltamivir Carboxylate (Active Metabolite) | Hydrolysis | Degradation in aqueous solution nmims.edu |
| Multiple degradation products | Acidic and Alkaline Hydrolysis | Forced degradation studies nmims.eduresearchgate.net |
| Oxidative degradation products | Oxidative Stress | Forced degradation studies nmims.edu |
Formation Pathways and Mechanistic Insights into Oseltamivir Impurity 50
Impurity Formation during Oseltamivir (B103847) Synthesis
The synthesis of oseltamivir is a multi-step process that involves the formation of a complex carbocyclic framework with three stereocenters. wikipedia.orgsimsonpharma.com The control of stereochemistry is paramount, as only one of the eight possible stereoisomers is the desired active pharmaceutical ingredient. wikipedia.orggoogle.com The intricate nature of the synthesis provides multiple opportunities for the formation of impurities through side reactions, stereochemical transformations, and the influence of residual reactants and intermediates.
Stereochemical Transformations and Isomerization Pathways
The stereochemical integrity of oseltamivir is crucial for its therapeutic activity. During synthesis, various transformations can lead to the formation of diastereomers and enantiomers of the desired product. Isomerization can occur at different stages of the synthesis. For instance, in some synthetic routes, the use of certain bases can lead to epimerization at specific stereocenters. google.com The formation of undesired stereoisomers is a significant source of impurities that must be carefully controlled and monitored. simsonpharma.comdaicelpharmastandards.com
Several synthetic strategies have been developed to control the stereochemistry, including the use of chiral starting materials like (-)-shikimic acid or quinic acid, and the application of asymmetric catalysis. wikipedia.orgresearchgate.net For example, the Corey synthesis utilizes an enantioselective Diels-Alder reaction to establish the initial stereochemistry, while the Trost synthesis employs a palladium-catalyzed asymmetric allylic alkylation. organic-chemistry.orgnih.gov Despite these advanced methods, the potential for isomerization remains, particularly under non-optimal reaction conditions.
Side Reactions and By-product Generation
Side reactions are a common source of impurities in the synthesis of oseltamivir. These can include double bond migration, addition reactions, and the formation of dimers or other by-products. chimia.ch For example, during the reduction of an acetamidoazide intermediate, heterogeneous catalytic hydrogenation can lead to unfavorable impurity profiles, including the migration of the double bond to the '1,6'-position or its reduction. chimia.ch
Another documented side reaction is the formation of ethyl 3-azidobenzoate during the azidation of a mesyl shikimate intermediate, particularly at elevated temperatures. researchgate.net The choice of reagents and reaction conditions is critical in minimizing these side reactions. For instance, an azide-free synthesis route was developed to avoid the use of potentially hazardous azide (B81097) reagents and the associated by-products. nih.gov
| Reaction Step | Potential Side Reaction/By-product | Controlling Factors |
| Azidation of mesyl shikimate | Formation of ethyl 3-azidobenzoate | Reaction temperature, choice of azide reagent researchgate.net |
| Reduction of acetamidoazide | Double bond migration, double bond reduction | Choice of reduction method (e.g., Staudinger-type phosphine (B1218219) reduction instead of catalytic hydrogenation) chimia.ch |
| Aziridine (B145994) formation | Ring opening by chloride ions, dimer formation | Choice of catalyst and base chimia.ch |
Role of Intermediates and Residual Reactants
Intermediates and residual reactants from previous steps can also contribute to impurity formation. For example, incomplete reactions can lead to the carry-over of starting materials or intermediates into subsequent steps, where they may react to form new impurities. The presence of residual reagents, such as acids, bases, or catalysts, can also promote degradation or side reactions. chimia.ch
For example, in the formation of an aziridine intermediate, the use of certain catalysts can lead to the formation of by-products through the opening of the aziridine ring by chloride ions. chimia.ch Careful purification of intermediates at each stage of the synthesis is therefore essential to prevent the accumulation of impurities.
Specific Mechanistic Pathways for Oseltamivir Impurity 50 Formation
While the specific structure of "this compound" is not publicly detailed in the provided search results, its formation can be inferred to arise from the general pathways described above. Given the complexity of the oseltamivir molecule, Impurity 50 could be a stereoisomer, a product of a side reaction such as incomplete deprotection, or a by-product formed from a key intermediate. For instance, if a protecting group is not completely removed in the final steps of the synthesis, this could result in an impurity. zmsilane.com Similarly, if a side reaction occurs at a low level, the resulting by-product could be designated as a numbered impurity.
Degradation Pathways and Stress-Induced Impurity Formation
Oseltamivir can also degrade under various stress conditions, leading to the formation of impurities. This is particularly relevant for the formulation and storage of the drug product.
Acidic Hydrolysis Mechanisms
Oseltamivir is susceptible to degradation under acidic conditions. rjptonline.org One of the primary degradation pathways is the hydrolysis of the ethyl ester group to form oseltamivir carboxylic acid, the active metabolite. ingentaconnect.comethz.ch This reaction is a key metabolic process in the human body but is considered a degradation pathway in the context of the drug product's stability. simsonpharma.com
Alkaline Hydrolysis Mechanisms
Studies on the alkaline degradation of oseltamivir phosphate (B84403) indicate its susceptibility to hydrolysis under basic conditions. For instance, treatment with 0.1 M sodium hydroxide (B78521) (NaOH) can lead to significant degradation. clearsynth.com The primary site of alkaline hydrolysis is the ester group of oseltamivir, which is hydrolyzed to its corresponding carboxylic acid, known as oseltamivir carboxylate, a major active metabolite. The kinetics of this degradation have been shown to follow pseudo-first-order kinetics. While several minor degradation products are often observed in HPLC analysis under alkaline stress, with relative retention times (RRTs) of 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18, none have been identified as "this compound". clearsynth.com
Oxidative Degradation Mechanisms
Oxidative stress testing, commonly performed using hydrogen peroxide (H₂O₂), reveals that oseltamivir is susceptible to oxidation. clearsynth.com Treatment with 3% H₂O₂ at elevated temperatures can cause extensive degradation. clearsynth.com The degradation pathways under oxidative conditions can be complex, leading to various transformation products. However, the literature detailing these studies does not mention the formation of "this compound." Major degradation products are typically observed at specific RRTs, for example, 0.91, but are not structurally defined as Impurity 50. clearsynth.com
Thermal Degradation Kinetics and Products
Oseltamivir phosphate generally exhibits greater stability under dry heat conditions compared to hydrolytic or oxidative stress. clearsynth.com Studies have shown minimal degradation when exposed to temperatures of 80°C for extended periods. clearsynth.com While some minor degradation products can form, they are typically found in very small quantities. There is no evidence in the reviewed literature to suggest that "this compound" is a product of the thermal degradation of oseltamivir.
Photolytic Degradation Studies
Photostability studies, exposing oseltamivir to UV or natural solar irradiation, have been conducted to assess its degradation upon light exposure. Oseltamivir has been found to be relatively stable to photolytic degradation. clearsynth.com The primary photoproducts identified result from reactions such as hydration of the cyclohexene (B86901) ring, ester hydrolysis, and intramolecular cyclization. None of the identified photoproducts correspond to the structure of "this compound".
Identification of this compound as a Degradation Product
A comprehensive review of scientific literature on the forced degradation of oseltamivir does not identify "this compound" as a degradation product. While numerous impurities and degradation products are characterized, often by their mass-to-charge ratio (m/z) or relative retention time (RRT) in chromatographic methods, the specific structure corresponding to "this compound" is not reported as arising from the degradation of the oseltamivir API under stressed conditions.
Excipient-Active Pharmaceutical Ingredient Interactions Leading to Impurities
The potential for interactions between an active pharmaceutical ingredient and excipients is a critical consideration in formulation development. For oseltamivir, particularly in powder for oral suspension formulations, interactions with excipients have been reported.
Reactions with Common Pharmaceutical Excipients
The primary amino group in the oseltamivir molecule makes it susceptible to reacting with certain excipients, especially those containing carbonyl groups or acidic functionalities. For example, interactions between oseltamivir phosphate and citrate (B86180), a common pH conditioner, have been shown to form specific impurities. Similarly, interactions with residual glucose in sorbitol have been identified as a source of impurities in powder for oral suspension formulations. However, the formation of "this compound" has not been documented as a result of such excipient interactions in the available literature.
Impact of Formulation Components on Impurity Generation
The stability of oseltamivir in pharmaceutical formulations is a critical aspect of drug development and manufacturing. Interactions between the active pharmaceutical ingredient (API) and various excipients can lead to the formation of degradation products, which may impact the quality and efficacy of the final drug product. Research has identified several formulation components that can influence the generation of impurities in oseltamivir preparations, particularly in powder for oral suspension formulations.
Detailed investigations have revealed that certain excipients, intended to perform functions such as pH adjustment, taste-masking, and preservation, can react with the oseltamivir molecule. The primary amino group in the oseltamivir structure is a key site for such interactions, making it susceptible to reactions with certain formulation components.
Interaction with pH Conditioners:
One significant pathway for impurity generation involves the interaction of oseltamivir with acidic excipients used as pH conditioners. A study focusing on a commercial oseltamivir phosphate powder for oral suspension identified two degradation products resulting from the interaction between the oseltamivir API and citrate, which is used to control the pH of the formulation. nih.gov The amino group of oseltamivir is prone to reacting with excipients like citrate, leading to the formation of drug-excipient interaction impurities. nih.gov
The two identified impurities were characterized as:
3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid nih.gov
The formation of these impurities highlights the incompatibility risk of using pH conditioners such as citrate and citric acid in formulations containing molecules with an amino group. nih.gov
Interaction with Sugars and Polyols:
Another critical factor in impurity formation is the presence of reducing sugars or residual sugars in excipients. For instance, sorbitol, a common excipient in oral suspensions, can contain residual glucose. This residual glucose can react with the amino group of oseltamivir through Maillard reactions, leading to the formation of degradation products. rjptonline.orgcmu.ac.th
Two specific degradation products have been identified from the reaction of oseltamivir phosphate with residual glucose in sorbitol:
Ro 68-7010 : The initial reaction product. rjptonline.org
Ro 69-4458 : Formed by the subsequent degradation of Ro 68-7010. rjptonline.org
This underscores the importance of controlling the levels of reducing sugars in excipients used in oseltamivir formulations to minimize the formation of these adducts.
Common Excipients in Oseltamivir Formulations:
Oseltamivir formulations, particularly powders for oral suspension, contain a variety of excipients to ensure stability, palatability, and proper dosage delivery. The selection of these excipients is crucial to prevent chemical interactions with the API.
| Excipient | Function | Potential for Interaction |
| Sorbitol | Filler, Sweetener | Can contain residual glucose, leading to Maillard reactions with oseltamivir. rjptonline.orgnih.gov |
| Xanthan Gum | Viscosity Agent | Generally considered inert, but its impact on the microenvironment could influence reaction rates. |
| Sodium Benzoate | Antimicrobial Preservative | Generally stable, but its effect on the overall formulation pH could play a role. wjpsronline.comnmims.edu |
| Monosodium Citrate / Citric Acid | pH Agent | Can directly react with the amino group of oseltamivir to form impurities. nih.govwjpsronline.com |
| Sodium Saccharin (B28170) | Sweetener | Generally considered stable and unlikely to react with oseltamivir. nih.gov |
| Titanium Dioxide | Opacifier | An inert inorganic compound, not expected to react chemically with oseltamivir. wjpsronline.com |
This table is generated based on information from multiple sources. nih.govrjptonline.orgnih.govwjpsronline.comnmims.edu
Isolation and Purification Methodologies for Oseltamivir Impurity 50
Preparative Chromatographic Techniques
Preparative chromatography is a cornerstone for the isolation of impurities in the pharmaceutical industry. These techniques are employed to separate a quantity of a mixture to isolate a specific component for further use, which in this case is structural analysis.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of pharmaceutical impurities due to its high resolution and applicability to a wide range of compounds. researchgate.netwaters.com For the isolation of Oseltamivir (B103847) impurities, reversed-phase HPLC is often the method of choice. researchgate.net
A typical preparative HPLC method for an Oseltamivir impurity would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). researchgate.net The method is developed at an analytical scale and then scaled up for preparative purposes. A research study on the isolation of Oseltamivir process-related impurities utilized a preparative HPLC method with a C18 column and a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. researchgate.net The fractions containing the impurity of interest are collected for further processing.
Interactive Table 1: Example of Preparative HPLC Parameters for Oseltamivir Impurity Isolation
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 20 mm, 10 µm | Provides good retention and separation for moderately polar compounds like Oseltamivir and its impurities. researchgate.net |
| Mobile Phase A | 0.02 M Ammonium Acetate | A volatile buffer suitable for mass spectrometry and subsequent sample work-up. researchgate.net |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. researchgate.net |
| Gradient | Timed gradient from 0% to 80% B | Allows for the elution of compounds with a range of polarities. researchgate.net |
| Flow Rate | 15.0 mL/min | A typical flow rate for a preparative column of this dimension. researchgate.net |
| Detection | UV at 207 nm | Wavelength at which Oseltamivir and its impurities show absorbance. researchgate.net |
Following preparative HPLC, the collected fractions containing the impurity are often dilute and contain non-volatile salts from the mobile phase. These salts can interfere with subsequent analytical techniques like NMR and mass spectrometry. Therefore, desalting is a crucial step.
One common strategy is to use solid-phase extraction (SPE). The fraction is loaded onto an SPE cartridge that retains the compound of interest while the salts are washed away. The purified compound is then eluted with a small volume of a suitable solvent. For polar compounds, reversed-phase SPE cartridges are often effective. biotage.com
Another approach is liquid-liquid extraction if the impurity has favorable solubility in an immiscible organic solvent. For Oseltamivir impurities, which can be polar, this might be less efficient.
After desalting, the sample is often concentrated. Freeze-drying (lyophilization) is a gentle method to remove volatile solvents without degrading the impurity, which is particularly useful for thermally labile compounds. researchgate.net
Crystallization and Precipitation Techniques
Crystallization is a powerful purification technique for solid compounds, capable of yielding high-purity materials. mt.com It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. mt.com
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com
Interactive Table 2: Common Crystallization Techniques
| Technique | Description | Applicability |
| Cooling Crystallization | Involves dissolving the solute in a solvent at a high temperature and then allowing it to cool, causing the solute to crystallize out. syrris.com | Suitable for compounds with a significant decrease in solubility with decreasing temperature. |
| Anti-solvent Crystallization | The addition of a second solvent (an anti-solvent) in which the compound is insoluble to a solution of the compound, inducing precipitation. syrris.com | Useful for compounds that are highly soluble in the primary solvent at all temperatures. |
| Evaporative Crystallization | The solvent is slowly evaporated from the solution, increasing the concentration of the solute until it exceeds its solubility and crystallizes. | Applicable when the compound has high solubility at low temperatures and an anti-solvent is not available. mt.com |
| Co-crystallization | A technique where a crystalline structure is formed from two or more components, which can improve physicochemical properties. syrris.com | Can be used to isolate impurities or to improve the properties of the active pharmaceutical ingredient (API). syrris.com |
For minor impurities like Oseltamivir Impurity 50, obtaining enough material for crystallization can be a challenge. It is often used as a final polishing step after a primary purification method like preparative HPLC.
Other Advanced Isolation Methods for Minor Components
When dealing with very low-level impurities or complex mixtures, more advanced isolation techniques may be necessary.
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. pharmtech.com SFC offers several advantages, including faster separations, reduced solvent consumption, and easier fraction work-up since the CO2 evaporates upon depressurization. pharmtech.comlcms.cz This makes it particularly well-suited for the rapid isolation of trace impurities for structural elucidation. waters.com
Automated and Multi-dimensional Preparative Chromatography Systems have also become valuable tools. These systems can automate the entire purification process, from method development to fraction collection and analysis. gilson.com Two-dimensional (2D) HPLC systems can provide enhanced separation power by using two different columns or separation modes. nih.gov For instance, a first-dimension separation can be performed, and specific fractions can be automatically transferred to a second-dimension column for further purification. nih.gov This is highly effective for isolating minor components from a complex matrix. nih.gov
Structural Elucidation and Advanced Characterization of Oseltamivir Impurity 50
Spectroscopic Techniques for Structural Determination
The definitive structure of a chemical compound like Oseltamivir (B103847) Impurity 50 is established through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of different nuclei within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
Proton NMR would provide information on the number of different types of hydrogen atoms in the molecule, their chemical environments (indicated by chemical shift, δ), the number of neighboring protons (indicated by splitting patterns or multiplicity), and the integration of the signals, which is proportional to the number of protons each signal represents.
Table 1: Hypothetical ¹H NMR Data for Oseltamivir Impurity 50
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, indicating the types of carbon atoms present (e.g., C=O, C=C, CH, CH₂, CH₃).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
As "this compound" is not a phosphate (B84403) salt, ³¹P NMR spectroscopy would not be applicable for its direct characterization.
2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to piece together fragments of the molecule by identifying neighboring protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular formula.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | m/z (Mass-to-Charge Ratio) | Interpretation |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of pharmaceutical impurities like this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS analysis would be expected to confirm its molecular formula, C₂₄H₄₂N₂O₃.
The high-resolution capability of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The accurate mass measurement, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. In a hypothetical analysis, the protonated molecule [M+H]⁺ of this compound would be observed, and its exact mass would be compared with the theoretical mass.
Table 1: Illustrative HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
|---|
This table contains illustrative data based on the expected analytical results for a compound with the specified molecular formula.
LC-MS/TOF Applications
Liquid Chromatography-Mass Spectrometry with Time-of-Flight detection (LC-MS/TOF) is a powerful hyphenated technique for separating and identifying impurities in complex mixtures. The liquid chromatography component separates the impurity from the active pharmaceutical ingredient (API) and other related substances, while the TOF mass analyzer provides high-resolution mass data.
In the analysis of Oseltamivir drug substances, an LC-MS/TOF method would be employed to detect and quantify this compound. The retention time from the LC would provide one level of identification, while the high-resolution mass spectrum from the TOF detector would confirm the identity of the eluting peak as Impurity 50. This technique is particularly valuable for its ability to screen for both known and unknown impurities simultaneously due to its non-targeted data acquisition capabilities. The high mass accuracy of TOF analyzers aids in the confident identification of impurities, even at trace levels.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions would include those for the N-H stretch of the secondary amine, C-H stretches of the aliphatic and vinylic groups, the C=O stretch of the ester carbonyl group, and C-O stretches associated with the ether and ester functionalities. The presence of bands for the allyl groups (C=C stretch and =C-H bend) would also be a key feature. By comparing the obtained spectrum with that of Oseltamivir and other known impurities, the structural features of Impurity 50 can be confirmed.
Table 2: Illustrative IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Medium | N-H Stretch (Secondary Amine) |
| 2960-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1715 | Strong | C=O Stretch (α,β-Unsaturated Ester) |
| ~1645 | Medium | C=C Stretch (Alkene) |
| ~1250 | Strong | C-O Stretch (Ester) |
This table contains illustrative data based on the expected IR absorption bands for the structure of this compound.
Chromatographic-Spectroscopic Coupling for Online Characterization
The coupling of chromatographic separation techniques with spectroscopic detectors provides a powerful platform for the online characterization of pharmaceutical impurities. Techniques such as LC-MS/MS (Tandem Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are at the forefront of this field.
For an impurity like this compound, an LC-MS/MS method would be developed for sensitive and selective quantification. The parent ion corresponding to the impurity would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach offers high specificity and is widely used in quantitative analysis. The fragmentation pattern itself provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the tert-butyl group, the diallylamino group, and cleavage of the pentan-3-yloxy side chain, providing confirmatory structural evidence.
While more complex, LC-NMR allows for the direct acquisition of NMR data on separated peaks as they elute from the chromatography column. This would provide unambiguous structural elucidation of this compound without the need for offline isolation, which can be a challenging and time-consuming process.
Analytical Methodologies for Impurity Profiling and Quantification of Oseltamivir Impurity 50
Development of Stability-Indicating Methods
Stability-indicating analytical methods are crucial in pharmaceutical analysis as they can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods for Oseltamivir (B103847) Impurity 50 involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation to ensure the method's specificity. nmims.edunih.govtsijournals.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of oseltamivir and its related impurities due to its high resolution, sensitivity, and specificity.
Reversed-Phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of oseltamivir and its impurities. The development of a stability-indicating RP-HPLC method for Impurity 50 would involve a systematic approach to optimize separation from the active pharmaceutical ingredient (API) and other potential degradants.
Researchers have developed numerous RP-HPLC methods for oseltamivir that can be adapted for this purpose. A typical method utilizes a C18 column, which provides a non-polar stationary phase suitable for the retention and separation of oseltamivir and its related substances. nmims.edunih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nmims.eduashdin.com The pH of the buffer is a critical parameter that is optimized to ensure the ionization state of the analyte and impurities provides the best separation. For instance, a phosphate (B84403) buffer at a pH of around 2.5 to 3.5 is commonly used. nmims.edutsijournals.com Detection is typically carried out using a UV detector at a wavelength between 207 nm and 226 nm, where oseltamivir and its chromophoric impurities exhibit significant absorbance. tsijournals.comjournaljpri.comresearchgate.net
A study detailing a stability-indicating isocratic RP-HPLC method successfully separated oseltamivir from its degradation products using an Inertsil ODS-2 column with a mobile phase of pH 2.5 buffer and methanol (55:45, v/v) at a flow rate of 1.0 mL/min and detection at 215 nm. nmims.edu Such a method demonstrates the capability to resolve the main component from impurities generated under various stress conditions, a foundational requirement for quantifying Impurity 50.
Table 1: Illustrative RP-HPLC Method Parameters for Oseltamivir Impurity 50 Analysis
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatography System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Oseltamivir is a chiral molecule, possessing three stereocenters. nih.gov Therefore, it is plausible that Impurity 50 could exist as a stereoisomer, such as its enantiomer. The quantification of enantiomeric impurities is a critical quality attribute, as different enantiomers can have varied pharmacological and toxicological profiles.
A robust chiral HPLC method has been developed to separate and quantify the enantiomeric impurity of oseltamivir phosphate. nih.gov This method employs a chiral stationary phase (CSP), specifically a Chiralpak-IC column, which contains cellulose (B213188) tris(3,5-dichlorophenylcarbamate) as the chiral selector. nih.gov The separation is achieved under normal-phase conditions, using a mobile phase composed of n-hexane, methanol, isopropyl alcohol, and diethylamine (B46881) (85:10:5:0.2, v/v/v/v). nih.gov This methodology effectively resolves the desired (3R, 4R, 5S) enantiomer from its (3S, 4S, 5R) counterpart, demonstrating high selectivity with a resolution of more than 3.0. nih.gov Such a method would be directly applicable for the quantification of an enantiomeric version of Impurity 50.
Table 2: Example Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Chromatograph | Chiral High-Performance Liquid Chromatography System |
| Column | Chiralpak-IC (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85:10:5:0.2, v/v/v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 35 °C |
| Sample Temperature | 5 °C |
The choice between gradient and isocratic elution depends on the complexity of the sample matrix. For quantifying a known impurity like Impurity 50 alongside the API, a simple, isocratic method is often preferred for its robustness and reproducibility. researchgate.netmjcce.org.mk Isocratic elution uses a constant mobile phase composition, leading to stable baselines and shorter run times, which is ideal for routine quality control. researchgate.netmjcce.org.mk
However, when analyzing samples from forced degradation studies where a multitude of unknown degradation products may be present, a gradient elution method is superior. nih.gov A gradient method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This allows for the elution of a wide range of compounds with varying polarities within a single analysis, ensuring that late-eluting, highly retained impurities are detected. nih.govrjpbcs.com Optimization involves adjusting the gradient slope, initial and final mobile phase compositions, and the duration of the gradient to achieve adequate resolution between all peaks of interest.
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher efficiency, improved resolution, greater sensitivity, and substantially faster analysis times.
A stability-indicating UPLC method for oseltamivir and its impurities provides a powerful tool for quality control. journaljpri.cominnovareacademics.inresearchgate.net One validated UPLC method employs a C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution system using 0.1% orthophosphoric acid in water and acetonitrile as the mobile phase. researchgate.net This method demonstrates excellent separation of impurities with short run times. Another UPLC method achieved efficient separation on a C18 column using a mobile phase of potassium hydrogen phosphate buffer (pH 3.5) and methanol (80:20, v/v) at a flow rate of 1 mL/min, with UV detection at 207 nm. journaljpri.com The development of a UPLC method for Impurity 50 would follow similar principles, focusing on leveraging the technology's speed and resolution for high-throughput analysis without compromising data quality.
Chromatographic Column Selection and Mobile Phase Optimization
The success of any chromatographic separation hinges on the appropriate selection of the column and mobile phase.
Column Selection: For RP-HPLC and UPLC methods, C18 (octadecylsilane) columns are the most common choice for oseltamivir analysis due to their versatility and ability to retain the moderately polar drug and its impurities. nmims.edunih.gov Other stationary phases, such as C8 or cyano (CN) columns, can also be explored to achieve different selectivity. researchgate.net The column's dimensions (length and internal diameter) and particle size are chosen to balance resolution, analysis time, and backpressure, with UPLC columns offering the highest performance. journaljpri.comresearchgate.net
Mobile Phase Optimization: Optimization of the mobile phase is a multi-faceted process. Key variables include:
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency, but methanol can offer different selectivity. nmims.eduresearchgate.net
Aqueous Phase pH: The pH is adjusted using buffers (e.g., phosphate, formate) to control the ionization of the analytes, which significantly impacts retention time and peak shape. nmims.edutsijournals.com
Buffer Concentration: The concentration of the buffer is optimized to provide sufficient buffering capacity without causing precipitation or high backpressure.
Additives: Small amounts of additives like triethylamine (B128534) may be used to mask residual silanol (B1196071) groups on the stationary phase, improving the peak shape of basic compounds. nih.gov
A systematic approach, often aided by design of experiments (DoE), is employed to fine-tune these parameters to develop a robust and reliable method for the routine quantification of this compound. neuroquantology.com
Detection Techniques (e.g., UV, PDA, MS)
The quantification and identification of this compound in bulk drug substances and pharmaceutical formulations necessitate sensitive and specific detection techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques, commonly coupled with various detectors to achieve the desired analytical performance.
Ultraviolet (UV) Detection: UV detection is a widely used technique for the analysis of Oseltamivir and its impurities. The selection of the detection wavelength is critical for achieving adequate sensitivity. For Oseltamivir and its related compounds, detection is often performed at wavelengths ranging from 215 nm to 254 nm. orientjchem.orgmjcce.org.mk For instance, a method for an Oseltamivir-related compound used a detection wavelength of 215 nm. researchgate.net Another method for the enantiomeric impurity of Oseltamivir utilized a wavelength of 225 nm, while a separate ion-pair reversed-phase HPLC method for phosphate analysis used 254 nm. nih.gov The choice of 215 nm is common for detecting the peptide-like structure within Oseltamivir and its impurities. mjcce.org.mk
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector offers a significant advantage over a standard UV detector by providing spectral information across a range of wavelengths simultaneously. This capability is invaluable for impurity profiling as it helps in assessing peak purity and distinguishing the impurity from the main component or other impurities. For a UPLC method analyzing Oseltamivir simultaneously with other drugs, a PDA detector was set at 220 nm for Oseltamivir phosphate. nih.gov The ability to acquire full UV spectra aids in the identification of unknown degradation products and confirms the specificity of the analytical method. nih.gov
Mass Spectrometry (MS) Detection: Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provides the highest level of sensitivity and specificity for impurity identification and quantification. orientjchem.org This technique is especially crucial for genotoxic impurities, which must be controlled at trace levels. asianpubs.org In one method developed for an Oseltamivir-related compound (OSPRC-A), LC-MS was employed to achieve the required sensitivity, which was not possible with HPLC-UV alone. orientjchem.org For another genotoxic impurity, a triple quadrupole mass spectrometer was used to determine the mass-to-charge ratio (m/z) of the impurity and Oseltamivir, confirming their identities. asianpubs.org The use of MS allows for the structural elucidation of unknown impurities by analyzing their mass and fragmentation patterns. asianpubs.orgresearchgate.net
Method Validation Parameters for Impurity 50 Quantification
The analytical methods developed for the quantification of this compound must be rigorously validated to ensure they are reliable, reproducible, and fit for their intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing parameters such as specificity, linearity, range, detection limits, precision, and accuracy. nih.govashdin.com
Specificity and Resolution Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. mjcce.org.mk In the context of this compound, specificity is demonstrated by showing that the impurity peak is well-resolved from the Oseltamivir peak and any other potential impurities.
A common acceptance criterion is a resolution factor (Rs) of greater than 1.5 or 2.0 between adjacent peaks. For example, in a chiral HPLC method for an enantiomeric impurity, a resolution of more than 3.0 was achieved between the impurity and the Oseltamivir peak, demonstrating excellent separation. nih.gov Similarly, a stability-indicating method showed a resolution of 7.1 between two impurities and 8.0 between the second impurity and Oseltamivir, confirming the method's high resolving power. nmims.edu
Specificity is also established through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. mjcce.org.mknmims.edu The method must be able to separate the primary impurity from any degradation products formed, ensuring that the quantification of Impurity 50 is not affected. mjcce.org.mk
Linearity and Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For impurity quantification, the range typically covers from the Limit of Quantification (LOQ) to 150% or more of the specified limit for the impurity. orientjchem.orgnmims.edu The linearity is evaluated by a linear regression analysis of the data, and the correlation coefficient (R or r²) is expected to be close to 1.000, often with an acceptance criterion of ≥0.999. asianpubs.orgashdin.com
| Impurity Analyzed | Range | Correlation Coefficient (r²) | Source |
| Enantiomeric Impurity | 0.035%–0.300% w/w | Not Specified | nih.gov |
| Oseltamivir Phosphate Related Compound A (OSPRC-A) | 0.0005%–0.0151% | 0.998 | orientjchem.org |
| Genotoxic Impurity (GTI) | 0.1–15 ppm | 0.9994 | asianpubs.org |
| Oseltamivir Phosphate (API) | 0.075–0.75 mg/ml | 0.9999 | mjcce.org.mk |
| Impurity-I & Impurity-II | LOQ to 300% of specification limit | 1.000 | nmims.edu |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These limits are often determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ. asianpubs.orgnmims.edu The determination of LOD and LOQ is critical for impurity methods to ensure they are sensitive enough to control impurities at the required low levels.
| Analyte | LOD | LOQ | Basis (S/N Ratio) | Source |
| Enantiomeric Impurity | 0.005% w/w (S/N=5) | 0.035% w/w (S/N=24) | S/N Ratio | nih.gov |
| OSPRC-A | 0.00015% (S/N=4.79) | 0.0005% (S/N=13.46) | S/N Ratio | orientjchem.org |
| Genotoxic Impurity (GTI) | 0.03 ppm (S/N=3.9) | 0.1 ppm (S/N=11.6) | S/N Ratio | asianpubs.org |
| Oseltamivir Phosphate (API) | 0.0162 µg/ml | 0.0491 µg/ml | Consecutive Injections | mjcce.org.mk |
| Impurity-I | 0.006% (S/N=3.91) | 0.02% (S/N=11.98) | S/N Ratio | nmims.edu |
| Impurity-II | 0.006% (S/N=4.09) | 0.02% (S/N=13.01) | S/N Ratio | nmims.edu |
Precision (System, Method, Intermediate)
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD).
System Precision (Repeatability): Assesses the performance of the analytical system by analyzing replicate injections of a standard solution. A low %RSD (typically < 2%) indicates the system is operating consistently. mjcce.org.mknmims.edu
Method Precision: Evaluates the variability of the entire analytical method by analyzing a series of independently prepared samples. For an impurity method, the %RSD is often required to be less than 5% or 10%, depending on the concentration. asianpubs.org
Intermediate Precision (Ruggedness): Measures the method's reproducibility under variations within the same laboratory, such as using different analysts, instruments, or performing the analysis on different days. asianpubs.orgashdin.com
| Precision Type | Analyte / Level | %RSD | Acceptance Criteria | Source |
| System Precision | Enantiomeric Impurity (0.20%) | < 2.0% (Tailing Factor, etc.) | Varies | nih.gov |
| Method Precision | OSPRC-A (Spiked Sample) | 4.26% | Not Specified | orientjchem.org |
| Intermediate Precision | OSPRC-A (Spiked Sample) | 4.00% | Not Specified | orientjchem.org |
| Method Precision | Genotoxic Impurity | 0.88% | < 5% | asianpubs.org |
| Intermediate Precision | Genotoxic Impurity | 1.46% | < 5% | asianpubs.org |
| Precision at LOQ | Enantiomeric Impurity | 0.88% | Not Specified | nih.gov |
| Precision at LOQ | Impurity-II | 4.15% | ≤ 10.00% | nmims.edu |
Accuracy and Recovery Studies
Accuracy reflects the closeness of the test results to the true value. For impurity quantification, it is determined by recovery studies. This involves spiking the drug substance or product matrix with known amounts of the impurity at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit). orientjchem.orgnih.govashdin.com
The percentage recovery of the added impurity is then calculated. The acceptance criteria for recovery are typically within a range such as 80.0% to 120.0%, although this can vary depending on the concentration level. orientjchem.org
| Analyte | Spiking Level | Mean % Recovery | Source |
| Enantiomeric Impurity | LOQ (0.035%) | 93.0% | nih.gov |
| Enantiomeric Impurity | 50% (0.10%) | 91.8% | nih.gov |
| Enantiomeric Impurity | 100% (0.20%) | 93.7% | nih.gov |
| Enantiomeric Impurity | 150% (0.30%) | 92.6% | nih.gov |
| OSPRC-A | LOQ to 150% | 80.0% to 101.0% | orientjchem.org |
| Genotoxic Impurity | LOQ (0.3 ppm) | 93.8% to 101.7% | asianpubs.org |
| Genotoxic Impurity | 150% (15 ppm) | 98.2% to 105.0% | asianpubs.org |
| Impurity-I | 50% to 150% | 97.3% to 99.3% | nmims.edu |
| Impurity-II | 50% to 150% | 97.6% to 101.8% | nmims.edu |
Robustness and Ruggedness Assessment
The robustness and ruggedness of an analytical method are critical parameters evaluated during method validation to ensure its reliability under various conditions. pharmoutsourcing.comnih.gov Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, while ruggedness, often considered a form of inter-laboratory variation, assesses the reproducibility of results under different conditions, such as by different analysts, on different instruments, and on different days. nih.govchromatographyonline.com For the analytical method developed for this compound, a comprehensive assessment of both robustness and ruggedness is essential to guarantee consistent performance during routine quality control analysis. researchgate.netbio-integration.org
The robustness of the chromatographic method for this compound is typically evaluated by intentionally varying critical method parameters and observing the impact on the analytical results, such as peak resolution, retention time, and analyte quantitation. researchgate.net These parameters often include the pH of the mobile phase, the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer), the column temperature, and the flow rate. researchgate.net The evaluation is often performed using a design of experiments (DoE) approach to systematically investigate the effects of these variations. chromatographyonline.com
The ruggedness of the method is assessed by comparing the results obtained by different analysts, using different equipment (e.g., different HPLC systems), and on different days. chromatographyonline.comashdin.com This evaluation provides an indication of the method's transferability and its ability to produce consistent results in a real-world laboratory environment. bio-integration.org The acceptance criteria for both robustness and ruggedness studies are typically defined in terms of the relative standard deviation (RSD) of the results, which should remain within predefined limits. ashdin.com
The following interactive data table summarizes the typical parameters investigated during the robustness and ruggedness assessment of an HPLC method for an impurity like this compound.
Table 1: Parameters for Robustness and Ruggedness Assessment of the Analytical Method for this compound
| Parameter | Typical Variation for Robustness Testing | Assessment for Ruggedness |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | Performed by different analysts on different days using different instruments. |
| Mobile Phase Composition (% Organic) | ± 2% absolute | |
| Column Temperature | ± 5 °C | |
| Flow Rate | ± 10% |
Quantitative Analysis of this compound in Bulk Drug Substance and Formulations
The quantitative analysis of this compound in both the bulk drug substance and finished pharmaceutical formulations is crucial for controlling the quality and safety of the final product. Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be quantitatively monitored. orientjchem.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose due to their high sensitivity, specificity, and resolving power. researchgate.net
A validated stability-indicating HPLC or UPLC method is utilized for the quantification of this compound. ashdin.com The method must be able to separate the impurity peak from the main active pharmaceutical ingredient (API) peak and any other potential impurities or degradation products. researchgate.netmjcce.org.mk The choice of a suitable stationary phase, such as a C18 column, and an optimized mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving the desired separation. researchgate.netmjcce.org.mk
Method validation for the quantitative analysis of this compound includes the evaluation of several key parameters as per the International Council for Harmonisation (ICH) guidelines. ashdin.com These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). bio-integration.org The linearity of the method is established by analyzing a series of solutions containing the impurity at different concentrations, and a correlation coefficient (r²) of greater than 0.999 is generally considered acceptable. researchgate.net The accuracy is determined by spiking the impurity into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. ashdin.com
The limit of detection (LOD) and limit of quantitation (LOQ) are important for ensuring that the method is sensitive enough to detect and quantify the impurity at very low levels. asianpubs.org For genotoxic impurities, even more sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) may be required to achieve the necessary low detection limits. orientjchem.org
The following interactive data table provides a summary of typical parameters for a quantitative HPLC method for this compound.
Table 2: Typical Parameters for Quantitative Analysis of this compound by HPLC
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic System | HPLC or UPLC with UV/PDA or MS detector |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient elution with 0.1% orthophosphoric acid in water and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Linearity Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 5% |
Stability and Degradation Kinetics of Oseltamivir Impurity 50
Intrinsic Stability Assessment under Stress Conditions
A comprehensive intrinsic stability assessment of Oseltamivir (B103847) Impurity 50 would involve subjecting the isolated impurity to a range of stress conditions as mandated by regulatory guidelines. This would typically include:
Thermal Stress: Evaluating the stability of the impurity at elevated temperatures to determine its thermal lability.
Hygrometric Stress: Assessing the impact of humidity on the impurity's stability.
Photolytic Stress: Exposing the impurity to ultraviolet and visible light to determine its photosensitivity.
pH-Dependent Hydrolysis: Studying the rate of degradation in acidic, neutral, and alkaline aqueous solutions.
Without experimental data, a data table for this section cannot be generated.
Elucidation of Degradation Pathways of Impurity 50 Itself
To elucidate the degradation pathways of Oseltamivir Impurity 50, a systematic study would be required. This would involve:
Stress Testing: Subjecting the impurity to the stress conditions mentioned in the previous section.
Chromatographic Separation: Using techniques like High-Performance Liquid Chromatography (HPLC) to separate the degradation products from the parent impurity.
Structural Characterization: Employing advanced analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to identify the chemical structures of the degradation products.
This information would allow for the proposal of a detailed degradation pathway, illustrating the chemical transformations that this compound undergoes under stress. As no such studies have been published, a degradation pathway cannot be described.
Kinetic Studies of Impurity 50 Formation and Degradation
Kinetic studies are crucial for understanding the rate at which an impurity is formed and degrades. For this compound, this would entail:
Formation Kinetics: Investigating the rate of formation of Impurity 50 from the degradation of the active pharmaceutical ingredient, oseltamivir, under various conditions. This would help in understanding the circumstances that favor its generation.
Degradation Kinetics: Determining the rate of degradation of Impurity 50 itself under different stress conditions. This would involve measuring the decrease in the concentration of the impurity over time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order, or second-order kinetics). The rate constants and half-life of the impurity under specific conditions would be key parameters to be determined.
The absence of such kinetic data in the public domain prevents the creation of data tables and a detailed discussion on the topic.
Control Strategies and Risk Assessment for Oseltamivir Impurity 50
Process Optimization to Minimize Impurity 50 Formation
The most effective strategy for controlling impurities is to minimize their formation during the synthesis of the active pharmaceutical ingredient (API). This involves a deep understanding of the reaction chemistry and the impact of various process parameters on the formation of side products. The synthesis of Oseltamivir (B103847) is a multi-step process where side reactions such as isomerization, double bond addition, and hydrolysis can introduce process-related impurities.
Process optimization focuses on identifying Critical Process Parameters (CPPs) and controlling them within defined limits to favor the formation of Oseltamivir while suppressing unwanted side reactions. Key parameters that are often optimized include:
Reaction Temperature and Time: Many side reactions are highly sensitive to temperature. For instance, a patented method for preparing a specific "warning structure impurity" of Oseltamivir through hydrolysis shows a dramatic difference in outcome based on reaction conditions. google.com Running the reaction at a lower temperature (0-10 °C) significantly increased the yield and purity of the desired product compared to a higher temperature (30-40 °C), which favored the formation of the impurity. google.com
pH Control: Hydrolysis reactions are often pH-dependent. Maintaining the pH of the reaction mixture within a specific range can prevent the degradation of intermediates or the final API into impurities. google.com
Reagent Selection and Stoichiometry: The choice of reagents and their molar ratios can be critical. In the synthesis of Oseltamivir's chiral impurities, specific reducing agents like triphenylphosphine (B44618) are used, and their ratio to the starting material is carefully controlled to ensure the desired reaction proceeds efficiently. google.com
Solvent Systems: The polarity and type of solvent can influence reaction pathways and the solubility of reactants and impurities, thereby affecting the impurity profile.
The following table illustrates how different reaction conditions can impact the formation and purity of a potential Oseltamivir impurity, based on data from synthetic process studies. google.com
| Parameter | Condition 1 | Condition 2 | Outcome |
| Base Reagent | Sodium Hydroxide (B78521) | Potassium Carbonate | Condition 1 demonstrates superior control. |
| Solvent | Ethanol | Methanol (B129727) | The solvent system impacts reaction efficiency. |
| Temperature | 0-10 °C | 30-40 °C | Lower temperature minimizes impurity formation. |
| Impurity Yield | 71.1% | 11.0% | Higher yield under Condition 2 indicates less efficient conversion and more side products. |
| Product Purity | 99.5% | 65% | Higher purity under Condition 1 shows effective impurity control. |
By systematically studying these parameters, a robust manufacturing process can be designed that consistently produces high-purity Oseltamivir with minimal levels of Impurity 50 or other process-related substances.
Quality by Design (QbD) Approaches in Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that emphasizes proactive product and process understanding. nih.gov Rather than relying solely on end-product testing, QbD aims to build quality into the product from the outset. This framework is highly effective for controlling impurities. celonpharma.com
The application of QbD to impurity control involves several key elements: nih.gov
Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. For impurities, the QTPP would specify that all known and unknown impurities must be below their respective safety qualification thresholds.
Critical Quality Attributes (CQAs): CQAs are physical, chemical, or biological attributes that must be controlled to ensure the desired product quality. The level of "Impurity 50" would be considered a CQA.
Risk Assessment: This involves identifying how material attributes (Critical Material Attributes or CMAs) and process parameters (CPPs) could affect the CQAs. For example, a risk assessment might identify the purity of a starting material (a CMA) and the reaction temperature (a CPP) as having a high potential impact on the final level of Impurity 50. Tools like Failure Mode and Effects Analysis (FMEA) can be used to prioritize these risks. nih.gov
Design Space: Through systematic experimentation (e.g., Design of Experiments or DoE), a design space is established. This is a multidimensional combination of input variables (CMAs and CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within the design space ensures that the level of Impurity 50 will consistently remain below its specified limit.
Control Strategy: A comprehensive control strategy is developed to ensure the process operates within the design space. This includes controls on raw materials, in-process controls, and final product specifications. It may also involve the use of Process Analytical Technology (PAT) for real-time monitoring of CPPs.
The table below summarizes the application of QbD principles to the control of a hypothetical "Impurity 50" in Oseltamivir.
| QbD Element | Application to Impurity 50 Control |
| QTPP | The drug product must be safe and effective, with all impurities controlled to acceptable levels. |
| CQA | The level of Impurity 50 in the final drug substance must not exceed a specified limit (e.g., < 0.10%). |
| Risk Assessment (CMAs/CPPs) | Identify potential risks: purity of starting materials, reaction temperature, pH, reagent concentration. |
| Design Space | Define ranges for temperature, pH, etc., within which the Impurity 50 level is consistently controlled. |
| Control Strategy | Implement raw material testing, in-process monitoring of temperature and pH, and a final specification test for Impurity 50. |
By using a QbD approach, manufacturers can develop a robust understanding of their process and implement effective control strategies to ensure the consistent quality of Oseltamivir with respect to its impurity profile.
Risk Assessment Methodologies for Novel Impurities
When a new or "novel" impurity, such as Impurity 50, is detected, a systematic risk assessment is required to evaluate its potential impact on patient safety. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). oup.com
The risk assessment process for a novel impurity typically involves the following steps:
Identification and Characterization: The first step is to determine the chemical structure of the impurity. This is often achieved using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Risk Identification: Once the structure is known, a preliminary risk assessment is conducted to predict its potential toxicity. windows.net This often involves:
In Silico Assessment: Using computational toxicology software to predict potential mutagenicity or other toxicities based on the chemical structure. gradientcorp.com This is a critical step for complying with guidelines like ICH M7, which addresses mutagenic impurities.
Literature Review: Searching for toxicological data on the impurity itself or on structurally similar compounds (read-across). gradientcorp.com
Risk Analysis and Evaluation: The potential for patient exposure is compared against the predicted toxicity of the impurity. ICH Q3A/B guidelines provide thresholds for impurities at which they must be identified and qualified. oup.com If the level of the impurity exceeds these thresholds, further toxicological studies may be necessary.
Risk Control: Based on the risk evaluation, a control strategy is implemented. This could involve tightening process controls to reduce the impurity's level, modifying the formulation, or establishing a new specification limit based on toxicological data. windows.net
A cross-functional team, including chemists, toxicologists, and quality assurance personnel, is typically responsible for conducting this assessment. ispe.org Tools such as fishbone diagrams can be used to identify all potential root causes for the presence of the impurity, while methodologies like Failure Mode and Effects Analysis (FMEA) help in evaluating the associated risks. ispe.org
The ultimate goal of the risk assessment is to ensure that the level of any impurity in the final drug product does not pose a significant risk to patient health.
Regulatory Science and Compliance for Oseltamivir Impurities
Adherence to International Council for Harmonisation (ICH) Guidelines
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. ich.org The quality guidelines, particularly those concerning impurities, are paramount for any new drug substance like Oseltamivir (B103847) and its associated impurities.
The ICH Q1A(R2) guideline outlines the requirements for stability testing to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.org This is crucial for establishing a re-test period for the drug substance and a shelf life for the drug product. ich.org
For Oseltamivir Impurity 50, stability studies would be essential to understand its formation and degradation profile. Stress testing, as mandated by ICH Q1A(R2), would be performed on the Oseltamivir drug substance to establish its intrinsic stability and to support the suitability of the analytical procedures used for its detection. researchgate.net These studies involve exposing the drug substance to conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis to identify potential degradation products. researchgate.netnmims.edu Any significant increase in Impurity 50 or the formation of new impurities under these conditions would need to be documented and evaluated. ich.org
Table 1: Illustrative Stability Testing Conditions for Oseltamivir Drug Substance
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A(R2) Guideline ich.org
ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances. ich.org This guideline sets thresholds for impurities, above which they must be reported, identified, and/or qualified for safety. ich.orgpremier-research.com
The reporting threshold is the level above which an impurity must be reported in the documentation for a new drug substance. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be established. ich.orgeuropa.eu
For this compound, its acceptable limit in the drug substance would be determined based on the maximum daily dose of Oseltamivir. Assuming a typical maximum daily dose of 150 mg, the thresholds would be as follows:
Table 2: ICH Q3A(R2) Thresholds for Oseltamivir Impurities (Assuming ≤2 g/day Maximum Daily Dose)
| Threshold | Percentage |
|---|---|
| Reporting | 0.05% |
| Identification | 0.10% |
| Qualification | 0.15% |
Source: Adapted from ICH Q3A(R2) Guideline ich.orgyoutube.com
If the level of this compound exceeds the qualification threshold, its safety must be demonstrated. ich.org
The ICH Q3C(R8) guideline provides recommendations for the control of residual solvents in pharmaceutical products. ich.org Solvents are used in the synthesis of drug substances and are not completely removed by practical manufacturing techniques. ich.org This guideline classifies residual solvents into three classes based on their risk to human health. ich.orgeuropa.eu
Class 1: Solvents to be avoided, known to cause unacceptable toxicities.
Class 2: Solvents to be limited in pharmaceutical products because of their inherent toxicity.
Class 3: Solvents with low toxic potential.
If this compound were a residual solvent, its classification would depend on its toxicological profile. For instance, solvents used in the Oseltamivir phosphate (B84403) synthesis, such as methanol (B129727), ethanol, and isopropyl alcohol, are typically classified and have specific limits. researchgate.net The control of these solvents is essential to ensure the quality and safety of the final product. ich.orgeuropa.eu
The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. fda.govfda.gov This is particularly important for impurities that have the potential to damage DNA, as they can be carcinogenic even at low levels. researchgate.net
If this compound were suspected to be mutagenic, a thorough risk assessment would be required. ich.org This involves a (Q)SAR (Quantitative Structure-Activity Relationship) analysis to predict mutagenicity. If the (Q)SAR analysis is positive or inconclusive, a bacterial reverse mutation assay (Ames test) would be conducted. ich.org If the impurity is confirmed to be mutagenic, it must be controlled at or below a level representing an acceptable cancer risk, typically defined by a Threshold of Toxicological Concern (TTC). premier-research.com Some azido-impurities found in Oseltamivir synthesis have been categorized as potentially genotoxic. researchgate.net
Table 3: Classification of Mutagenic Impurities according to ICH M7(R2)
| Class | Description |
|---|---|
| Class 1 | Known mutagenic carcinogens |
| Class 2 | Known mutagens with unknown carcinogenic potential |
| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data |
| Class 4 | Alerting structure, shared with the API; API is non-mutagenic |
| Class 5 | No structural alert, or alerting structure with sufficient data to demonstrate lack of mutagenicity |
Source: Adapted from ICH M7(R2) Guideline ich.org
The ICH Q2(R1) guideline details the requirements for validating analytical procedures to ensure they are suitable for their intended purpose. ich.org For this compound, any analytical method used for its detection and quantification must be validated. ashdin.comnih.gov
The validation process includes demonstrating the following characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. ich.orgeuropa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ashdin.com
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of test results to the true value. ashdin.comeuropa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.orgashdin.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. ashdin.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. tsijournals.com
Pharmacopoeial Standards and Limits for Impurities
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.) provide official standards for drug substances and products. uspnf.comscribd.com These standards include monographs that specify tests, procedures, and acceptance criteria for identity, strength, quality, and purity.
The monograph for Oseltamivir Phosphate in the European Pharmacopoeia lists specified impurities (A, B, C, D, E, F). scribd.com Similarly, the USP provides limits for organic impurities in Oseltamivir Phosphate capsules. uspnf.com While "this compound" is not explicitly listed as a specified impurity in current pharmacopoeial monographs, any unspecified impurity must still be controlled within the limits set for "any other impurity" and "total impurities." For example, a purification process for Oseltamivir Phosphate aimed to achieve a purity of over 99.0%, with the maximum single impurity being less than 0.1% and total impurities less than 1.0%. google.com
Table 4: Illustrative Pharmacopoeial Limits for Impurities in Oseltamivir Phosphate
| Impurity | Limit |
|---|---|
| Specified Impurity A | Varies by pharmacopoeia/product |
| Specified Impurity C | Varies by pharmacopoeia/product |
| Any Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.7% - 3.0% (Varies by product) |
Source: Based on general pharmacopoeial principles and literature. uspnf.comorientjchem.org
Future Directions in Oseltamivir Impurity Research
Development of Green Chemistry Approaches for Impurity Reduction
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to minimize environmental impact and enhance process efficiency, which often correlates with a reduction in impurity formation. researchgate.net For oseltamivir (B103847), this involves redesigning synthetic routes to use less hazardous reagents and solvents, thereby reducing the potential for process-related impurities.
Key green approaches include:
Biocatalysis: The use of enzymes or whole-cell catalysts can offer high selectivity and operate under mild conditions, such as in aqueous media. mdpi.com This minimizes the formation of by-products that can arise from harsh chemical reactions. For instance, biocatalytic routes are being explored to replace steps that traditionally use toxic reagents, leading to cleaner reaction profiles and simpler purification processes. researchgate.netmdpi.com
Alternative Starting Materials: The conventional synthesis of oseltamivir often relies on shikimic acid, which can be limited in supply. zmsilane.com Research into alternative precursors like quinic acid or the use of fermentation-based processes not only addresses sustainability but also introduces different synthetic pathways that may circumvent the formation of specific impurities associated with the shikimic acid route. zmsilane.com
Microwave-Assisted Synthesis: This technology can accelerate reaction times and increase yields, often leading to cleaner reactions with fewer side products. mdpi.com Its application in various stages of drug manufacturing demonstrates its potential for creating more efficient and environmentally benign processes. mdpi.com
Solvent-Free Reactions: Mechanochemical methods, such as grinding, and other solvent-free reaction conditions are being investigated to reduce waste and avoid the use of toxic organic solvents, which can be a source of residual impurities in the final product. mdpi.com
Table 1: Green Chemistry Approaches for Impurity Reduction in Oseltamivir Synthesis
| Green Chemistry Principle | Application in Oseltamivir Synthesis | Potential Impact on Impurity Profile |
|---|---|---|
| Biocatalysis | Use of enzymes for specific chemical transformations. mdpi.com | High selectivity reduces by-product formation; milder reaction conditions prevent degradation. mdpi.com |
| Use of Renewable Feedstocks | Exploring alternative starting materials to shikimic acid, such as quinic acid. zmsilane.com | Introduces new synthetic pathways that may avoid impurities associated with the traditional route. zmsilane.com |
| Microwave-Assisted Synthesis | Application of microwave heating to accelerate reactions. mdpi.com | Shorter reaction times can minimize the formation of degradation products and side-reaction impurities. mdpi.com |
| Use of Safer Solvents/Solvent-Free Conditions | Employing benign solvents like water or conducting reactions without solvents (mechanochemistry). mdpi.com | Eliminates the risk of residual solvent impurities and by-products from solvent-reagent interactions. mdpi.com |
Advanced Computational Modeling for Impurity Prediction
Computational tools are becoming indispensable in modern drug development for predicting potential impurities before they are encountered in the lab. By modeling reaction pathways and degradation processes, chemists can proactively design control strategies.
Future developments in this area focus on:
In Silico Impurity Prediction: Algorithms and software can analyze the structure of oseltamivir and the reagents used in its synthesis to predict likely by-products and degradation products. researchgate.net This predictive capability allows for the anticipation of potential impurities based on the synthesis route. researchgate.net
Reaction Pathway Modeling: Advanced software can simulate chemical reactions under various conditions to identify optimal parameters that maximize yield while minimizing the formation of unwanted substances. This includes modeling techniques like computational fluid dynamics (CFD) to optimize reactor design and mixing for large-scale production.
Quantitative Structure-Activity Relationship (QSAR) Models: These models can be used to predict the potential toxicity of impurities based on their chemical structure. This is particularly important for managing potentially genotoxic impurities, where stringent control is required even at trace levels.
Integration of New Analytical Technologies for Enhanced Impurity Profiling
The ability to detect, identify, and quantify impurities at increasingly lower levels is fundamental to ensuring drug quality. biomedres.us The future of impurity profiling for oseltamivir lies in the integration of more powerful and efficient analytical technologies.
Key technological advancements include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Compared to conventional High-Performance Liquid Chromatography (HPLC), UHPLC uses columns with smaller particles, leading to significantly higher resolution, faster analysis times, and improved sensitivity. veeprho.com This allows for better separation of closely related impurities from the main oseltamivir peak.
Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detectors has revolutionized impurity analysis. ajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique that combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. veeprho.comajrconline.org It is invaluable for identifying and quantifying trace-level impurities and for elucidating the structures of unknown compounds. veeprho.com Recent developments in high-resolution mass spectrometry (HRMS) provide even greater accuracy in determining the elemental composition of impurities. researchgate.net
HPLC-NMR: The direct coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the structural elucidation of impurities directly from the chromatographic separation, eliminating the need for time-consuming isolation. ajrconline.org
Process Analytical Technology (PAT): PAT involves the use of real-time analytical monitoring during the manufacturing process. By integrating spectroscopic and chromatographic sensors directly into the production line, it is possible to monitor and control critical process parameters that affect impurity formation, ensuring consistent product quality.
Table 2: Advanced Analytical Technologies for Oseltamivir Impurity Profiling
| Technology | Principle of Operation | Advantages for Impurity Analysis |
|---|---|---|
| UHPLC | Chromatography using columns with sub-2 µm particles, requiring higher pressures. veeprho.com | Higher resolution, faster run times, and increased sensitivity compared to HPLC. veeprho.com |
| LC-MS | Combines the separation capability of LC with the detection power of MS. ajrconline.org | Highly sensitive and specific; enables identification and quantification of trace impurities and structural elucidation. veeprho.comajrconline.org |
| High-Resolution Mass Spectrometry (HRMS) | A type of MS that provides highly accurate mass measurements. researchgate.net | Allows for the determination of the elemental formula of an unknown impurity, greatly aiding in its identification. researchgate.net |
| Process Analytical Technology (PAT) | In-line or on-line monitoring of manufacturing processes using analytical tools. | Enables real-time process control to minimize impurity formation and ensure consistent quality. |
Harmonization of Global Regulatory Requirements for Impurities
The pharmaceutical industry operates on a global scale, making the harmonization of regulatory requirements for impurities a critical objective. freyrsolutions.com Differing standards between regions can create significant hurdles for drug development and market access. contractpharma.com
The primary driver for harmonization is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org The ICH brings together regulatory authorities from Europe, Japan, the USA, and other regions with representatives from the pharmaceutical industry to develop common guidelines. ich.orgumaryland.edu
Future efforts in this area will focus on:
Updating and Refining ICH Guidelines: The ICH continuously works on developing and updating guidelines such as ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities). Future revisions will likely incorporate advancements in analytical technology and toxicological science.
Broader Adoption of ICH Standards: Encouraging more countries and regulatory bodies to adopt ICH guidelines will streamline the global drug approval process. adragos-pharma.com This reduces the need for companies to conduct duplicative testing to meet different regional requirements, facilitating faster patient access to medicines. freyrsolutions.com
Collaborative Reviews and Information Sharing: Increased collaboration between major regulatory agencies like the FDA and EMA can lead to more aligned approaches to impurity assessment. adragos-pharma.com Sharing information on newly identified impurities and their risk assessments can create a more unified global standard for drug safety.
The ultimate goal is to create a single, globally accepted set of standards for the control of impurities in pharmaceuticals like oseltamivir, ensuring that all patients, regardless of location, receive safe and effective medicines. ich.org
Table 3: Key Global Regulatory Bodies and Guidelines for Pharmaceutical Impurities
| Organization/Guideline | Key Function/Objective | Relevance to Oseltamivir Impurities |
|---|---|---|
| International Council for Harmonisation (ICH) | Develops and establishes harmonized technical guidelines for pharmaceutical development and registration. ich.org | Provides the core framework (e.g., Q3A, M7) for identifying, qualifying, and controlling impurities in oseltamivir. researchgate.netajrconline.org |
| U.S. Food and Drug Administration (FDA) | Regulates and supervises pharmaceutical products within the United States. umaryland.edu | Enforces impurity limits based on ICH guidelines and its own regulations for oseltamivir marketed in the U.S. |
| European Medicines Agency (EMA) | Evaluates and supervises medicinal products for use in the European Union. adragos-pharma.com | Ensures oseltamivir sold in the EU complies with harmonized impurity standards. adragos-pharma.com |
| ICH Q3A/Q3B | Guidelines on impurities in new drug substances and new drug products, respectively. ajrconline.org | Sets thresholds for reporting, identification, and qualification of impurities. |
| ICH M7 | Guideline on the assessment and control of mutagenic impurities. researchgate.net | Provides a framework for assessing and controlling potentially genotoxic impurities to negligible risk levels. researchgate.net |
Q & A
Q. How is the correction factor determined for impurity quantification in HPLC methods?
-
Methodology : Prepare linearity solutions spanning LOQ to 150% of the target impurity concentration. Calculate the correction factor (F) using the formula:
A correlation coefficient (r) ≥ 0.99 validates linearity. For Impurity 50, F = 1.5 was derived from slope ratios in validated HPLC methods .
Q. What pharmacopeial methods are applicable for impurity profiling of Oseltamivir?
- Methodology : Follow USP guidelines for related compounds (e.g., Test 1 and Test 2 in USP 34). For example:
Advanced Research Questions
Q. How to resolve discrepancies in impurity quantification due to variable detector responses?
- Methodology : Use area normalization with RRFs instead of area percent. For example, if an impurity’s RRF is 0.5 , double its peak area to account for reduced detector sensitivity. Validate this using spiked recovery studies and cross-check with NMR purity .
- Case Study : A study found a 0.05% impurity by area percent, but RRF-adjusted quantification revealed 0.1% actual impurity, highlighting the need for correction factors .
Q. What experimental design strategies ensure robust impurity profiling during formulation stability studies?
- Methodology :
- Stress Testing : Expose Oseltamivir to acid/base hydrolysis , oxidation , and thermal degradation to simulate impurity formation.
- 2D-LC-MS/MS Mapping : Correlate degradation pathways with formulation excipients (e.g., sorbitol in oral suspensions, which reacts with Oseltamivir to form Impurity 50) .
- Cross-Validation : Compare results with pharmacopeial reference standards (e.g., USP Oseltamivir Phosphate RS) to rule out method artifacts .
Q. How to integrate LC-MS and NMR data for impurity structure confirmation?
- Workflow :
- LC-MS : Identify molecular ions (e.g., m/z 356.2 for 2-azido impurity) and fragmentation patterns.
- NMR : Assign stereochemistry (e.g., 3R,4S,5R configuration for Impurity 50) and confirm functional groups (e.g., acetamido, carboxylate).
- IR/TGA : Validate thermal stability and hydrogen bonding patterns .
- Challenge : Address signal overlap in LC-MS by optimizing chromatographic conditions (e.g., column: L1 packing , 40°C, flow rate 1.5 mL/min) .
Q. What statistical approaches are used to validate impurity method linearity and precision?
- Methodology :
Data Interpretation and Contradictions
Q. How to address conflicting impurity correction factors across studies?
- Resolution :
- Source Analysis : Verify if discrepancies arise from detector type (e.g., UV vs. MS) or mobile phase composition (e.g., acetonitrile/buffer ratios).
- Cross-Reference : Compare with synthesized impurity standards (e.g., Impurity I synthesized via Oseltamivir-sorbitol reaction) .
- Collaborative Studies : Use inter-laboratory validation to harmonize RRFs .
Q. Why does the 2-azido impurity require specialized detection methods?
- Rationale : The 2-azido impurity has a low abundance (limit: 0.01% ) and co-elutes with matrix components. LC-MS with SIM enhances specificity by targeting m/z 356.2, while traditional UV detection lacks sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
